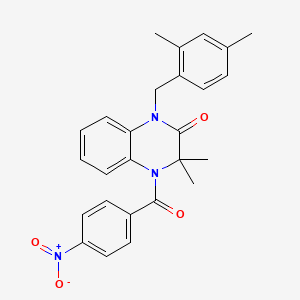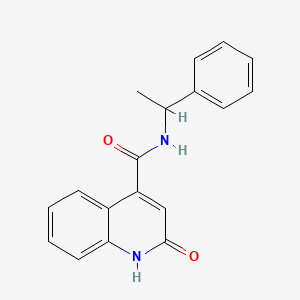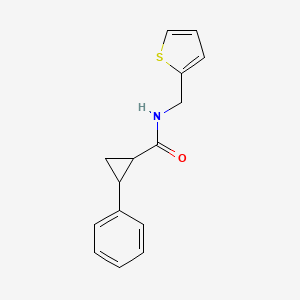![molecular formula C23H23ClN2O B6140573 3-(2-chlorophenyl)-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B6140573.png)
3-(2-chlorophenyl)-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-3-phenylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is commonly referred to as 'CMPD101' and has been synthesized using various methods.
作用機序
The exact mechanism of action of CMPD101 is not fully understood. However, studies have shown that it inhibits the activity of a protein called 'BRD4', which is involved in the regulation of gene expression. By inhibiting the activity of BRD4, CMPD101 can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
CMPD101 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce cell death, and reduce inflammation. It has also been shown to have a positive effect on the immune system by increasing the production of cytokines.
実験室実験の利点と制限
One of the main advantages of using CMPD101 in lab experiments is its potent anti-tumor activity. It can be used to study the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using CMPD101 is its complex synthesis method, which can make it difficult to obtain in large quantities.
将来の方向性
There are several future directions for the research on CMPD101. One potential direction is to study its effects on other types of cancer cells. Another potential direction is to study its effects on the immune system and its potential use in immunotherapy. Additionally, further research is needed to fully understand the mechanism of action of CMPD101 and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, CMPD101 is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. It has potent anti-tumor activity, anti-inflammatory properties, and positive effects on the immune system. Further research is needed to fully understand its mechanism of action and its potential use in the treatment of various diseases.
合成法
The synthesis of CMPD101 is a complex process that involves several steps. One of the most commonly used methods for synthesizing CMPD101 is the Suzuki coupling reaction. In this method, the starting material is 2-chlorobenzyl bromide, which is reacted with boronic acid to form the intermediate compound. This intermediate compound is then reacted with N-methyl-N-[(3-methyl-4-pyridinyl)methyl]amine to form the final product CMPD101.
科学的研究の応用
CMPD101 has been extensively studied for its potential use in various research applications. One of the most promising applications of CMPD101 is in the field of cancer research. Studies have shown that CMPD101 has potent anti-tumor activity and can inhibit the growth of various cancer cells. It has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
3-(2-chlorophenyl)-N-methyl-N-[(3-methylpyridin-4-yl)methyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O/c1-17-15-25-13-12-19(17)16-26(2)23(27)14-21(18-8-4-3-5-9-18)20-10-6-7-11-22(20)24/h3-13,15,21H,14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEJDICZVDZTDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)CN(C)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-3-phenylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-{3-[4-(trifluoromethyl)-2-pyrimidinyl]phenyl}-1H-pyrazol-1-yl)-2-butanol](/img/structure/B6140501.png)


![ethyl 4-(2-methoxyethyl)-1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-4-piperidinecarboxylate](/img/structure/B6140523.png)
![ethyl (1-{[2-(1,3-benzodioxol-5-yloxy)propanoyl]amino}cyclohexyl)acetate](/img/structure/B6140525.png)
![4-[(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methyl]morpholine](/img/structure/B6140543.png)
![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methylethanamine](/img/structure/B6140545.png)
![ethyl 2-{[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6140551.png)
![1-(4-ethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B6140556.png)
![N-[4-bromo-3-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B6140565.png)
![7-(4-fluorobenzyl)-2-[3-(2-isoxazolidinyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6140578.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,6-di-2-thienylnicotinonitrile](/img/structure/B6140581.png)

